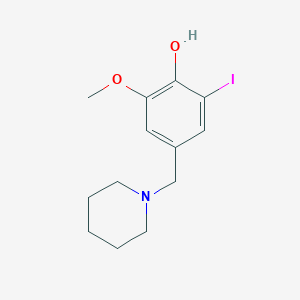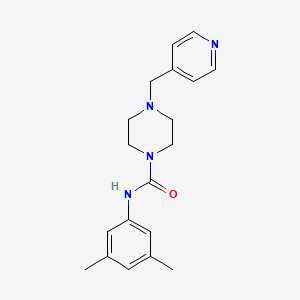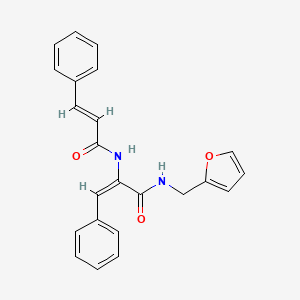![molecular formula C24H29N3O4 B4930715 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide, also known as Maraviroc, is a CCR5 antagonist that is used as an antiretroviral drug for the treatment of HIV-1 infection. The drug works by blocking the CCR5 receptor, which is used by the virus to enter and infect human cells.
Mechanism of Action
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide works by blocking the CCR5 receptor, which is used by the HIV-1 virus to enter and infect human cells. By blocking the CCR5 receptor, this compound prevents the virus from entering and infecting human cells. This results in a reduction in viral load and an increase in CD4+ T-cell counts.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in clinical trials. The most common side effects include cough, fever, and rash. This compound has also been shown to have a low potential for drug interactions. In addition, this compound has been shown to have a low potential for inducing resistance in the HIV-1 virus.
Advantages and Limitations for Lab Experiments
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action. It is also commercially available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has a limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be toxic to some cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide. One direction is the development of new CCR5 antagonists with improved efficacy and safety profiles. Another direction is the study of this compound in combination with other antiretroviral drugs for the treatment of HIV-1 infection. In addition, this compound could be studied for its potential use in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, the study of this compound could lead to a better understanding of the role of the CCR5 receptor in human physiology and disease.
Synthesis Methods
The synthesis of 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a Boc group. The second step involves the reaction of the protected piperidine with 3-(acetylamino)benzoyl chloride to form the amide bond. The third step involves the deprotection of the Boc group to form the free amine. The fourth step involves the reaction of the free amine with 3-methoxyphenylpropanoic acid to form the final product, this compound.
Scientific Research Applications
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been extensively studied for its effectiveness in the treatment of HIV-1 infection. It has been shown to be effective in reducing viral load and increasing CD4+ T-cell counts in patients with HIV-1 infection. This compound has also been studied for its potential use in the prevention of HIV-1 infection. In addition, this compound has been studied for its potential use in the treatment of other diseases, such as cancer and inflammatory diseases.
Properties
IUPAC Name |
3-[1-(3-acetamidobenzoyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-17(28)25-20-6-3-5-19(15-20)24(30)27-13-11-18(12-14-27)9-10-23(29)26-21-7-4-8-22(16-21)31-2/h3-8,15-16,18H,9-14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEYINOHUADQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)




![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)
![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)
![ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4930730.png)
![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)
